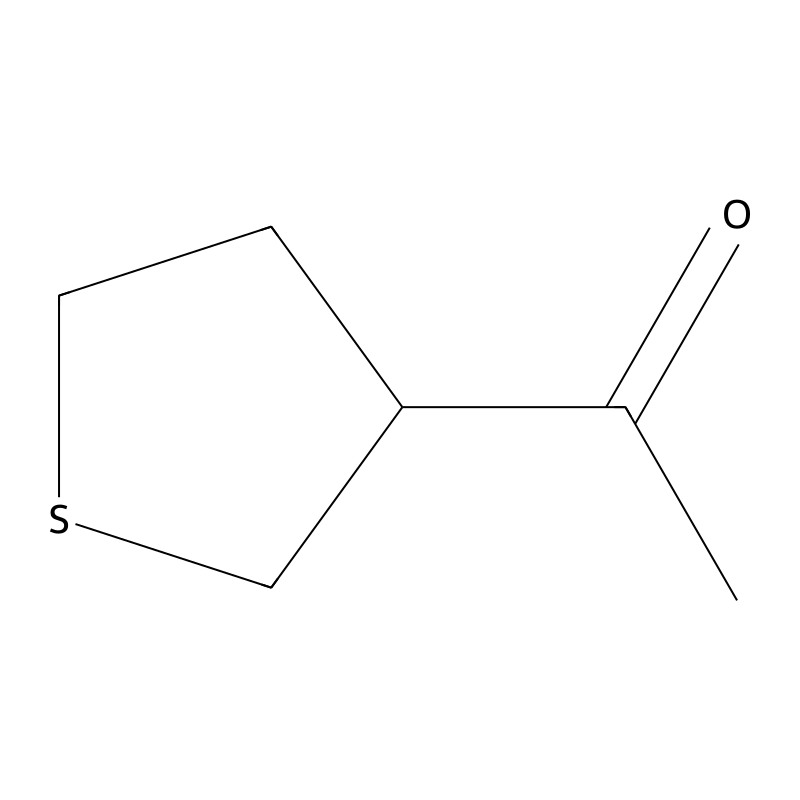ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethanone, 1-(tetrahydro-3-thienyl)- (9CI), also known by its CAS number 114932-86-4, is a chemical compound featuring a thienyl group attached to an ethanone structure. Its molecular formula is and it has a molecular weight of approximately 114.14 g/mol. The compound's structure includes a tetrahydrofuran moiety, which contributes to its unique properties and reactivity. The presence of the thienyl group imparts distinct characteristics that differentiate it from other ethanones.
There is no current information available on the specific mechanism of action of 3-acetylthiophene in biological systems or its interaction with other compounds.
- Potential skin and eye irritant: The carbonyl group can react with biological tissues, potentially causing irritation.
- Possible flammability: Organic compounds with carbon-carbon backbones are generally flammable. Proper handling with appropriate personal protective equipment is recommended.
Organic Synthesis:
- Precursor for Heterocyclic Compounds: Due to its reactive carbonyl group and the presence of a sulfur-containing heterocyclic ring, 3-Thienylacetone can serve as a building block for synthesizing more complex heterocyclic compounds with unique properties. These compounds can be further investigated for their biological activity or other functional applications [].
Medicinal Chemistry:
- Drug Discovery: The presence of a ketone functional group and a heterocyclic ring makes 3-Thienylacetone a scaffold for designing and synthesizing novel drug candidates. Researchers can modify the structure of 3-Thienylacetone to target specific biological processes or receptors, leading to the development of new therapeutic agents [].
Material Science:
- Development of Functional Materials: The combination of a carbonyl group and a heterocyclic ring in 3-Thienylacetone suggests potential applications in material science. It could be used as a starting material for creating novel materials with specific electronic or optical properties through further chemical modifications [].
Biological Research:
- Probe Molecule for Protein-Ligand Interactions: 3-Thienylacetone's unique structure might be useful for studying protein-ligand interactions. By attaching a reporter group to the molecule, researchers can investigate how proteins bind to small molecules with similar structures [].
Reference Compound in Analytical Chemistry:
- Characterization of Analytical Techniques: Due to its well-defined structure and known properties, 3-Thienylacetone can be employed as a reference compound in various analytical techniques like chromatography or spectroscopy. This helps scientists calibrate their instruments and validate their analytical methods [].
- Nucleophilic Addition: The carbonyl carbon in ethanone can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: This compound can undergo oxidation reactions, potentially converting the thienyl group into sulfoxides or sulfones under appropriate conditions .
- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
Research indicates that compounds related to ethanone, particularly those containing thiophene rings, exhibit various biological activities. These can include:
- Antimicrobial Properties: Some thienyl-containing compounds have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects: Certain derivatives may exhibit anti-inflammatory activity, making them potential candidates for therapeutic applications.
- Antioxidant Activity: The presence of the thiophene ring can enhance the antioxidant properties of the compound, providing protection against oxidative stress.
Ethanone, 1-(tetrahydro-3-thienyl)- can be synthesized through several methods:
- Direct Alkylation: This method involves the alkylation of a tetrahydrothiophene derivative with an appropriate alkyl halide.
- Reduction Reactions: Starting from a corresponding thienyl ketone, reduction processes using reducing agents can yield ethanone derivatives.
- Grignard Reactions: Utilizing Grignard reagents with thienyl aldehydes may lead to the formation of the desired ethanone structure.
Ethanone, 1-(tetrahydro-3-thienyl)- has potential applications across various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or inflammatory diseases.
- Flavoring Agents: Compounds with similar structures are often used in food chemistry for flavor enhancement.
- Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.
Studies on interaction mechanisms involving ethanone derivatives typically focus on their reactivity with biological molecules. For instance:
- Protein Binding Studies: Understanding how these compounds interact with proteins can shed light on their pharmacokinetics and potential therapeutic effects.
- Enzyme Inhibition: Investigating whether ethanone derivatives inhibit specific enzymes could reveal their utility in drug development.
Ethanone, 1-(tetrahydro-3-thienyl)- shares similarities with several other thienyl-containing compounds. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethanone, 1-(3-thienyl)- | 1468-83-3 | Contains a simple thienyl group; used in synthesis |
| Ethanone, 1-(2-thienyl)- | 105850-94-0 | Similar structure but different substitution pattern |
| Ethanol, 2-(thieno[2,3-b]pyridin-5-yl) | 1341796-00-4 | Contains both thiophene and pyridine; exhibits different biological activities |
Uniqueness: The unique aspect of ethanone, 1-(tetrahydro-3-thienyl)- lies in its tetrahydrofuran component combined with the thienyl group, which may provide distinctive reactivity profiles and biological activities compared to other thienyl derivatives.








